2-[N-(4-METHYLPHENYL)4-FLUOROBENZENESULFONAMIDO]-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]ACETAMIDE
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Overview
Description
2-[N-(4-METHYLPHENYL)4-FLUOROBENZENESULFONAMIDO]-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]ACETAMIDE is a complex organic compound characterized by its unique structure, which includes fluorophenyl, sulfonyl, methylanilino, and piperidinylsulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(4-METHYLPHENYL)4-FLUOROBENZENESULFONAMIDO]-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of 4-fluorophenylsulfonyl chloride, which is then reacted with 4-methylaniline to form 4-{[(4-fluorophenyl)sulfonyl]-4-methylanilino}. This intermediate is further reacted with N-[4-(1-piperidinylsulfonyl)phenyl]acetamide under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity products suitable for research and application.
Chemical Reactions Analysis
Types of Reactions
2-[N-(4-METHYLPHENYL)4-FLUOROBENZENESULFONAMIDO]-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and acetamide groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-[N-(4-METHYLPHENYL)4-FLUOROBENZENESULFONAMIDO]-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]ACETAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[N-(4-METHYLPHENYL)4-FLUOROBENZENESULFONAMIDO]-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The pathways involved often include signal transduction mechanisms and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- **2-{[(4-chlorophenyl)sulfonyl]-4-methylanilino}-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide
- **2-{[(4-bromophenyl)sulfonyl]-4-methylanilino}-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide
Uniqueness
The uniqueness of 2-[N-(4-METHYLPHENYL)4-FLUOROBENZENESULFONAMIDO]-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]ACETAMIDE lies in its specific fluorine substitution, which can significantly influence its chemical reactivity and biological activity compared to its chloro- and bromo-substituted analogs.
Properties
Molecular Formula |
C26H28FN3O5S2 |
---|---|
Molecular Weight |
545.6 g/mol |
IUPAC Name |
2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)-N-(4-piperidin-1-ylsulfonylphenyl)acetamide |
InChI |
InChI=1S/C26H28FN3O5S2/c1-20-5-11-23(12-6-20)30(37(34,35)25-13-7-21(27)8-14-25)19-26(31)28-22-9-15-24(16-10-22)36(32,33)29-17-3-2-4-18-29/h5-16H,2-4,17-19H2,1H3,(H,28,31) |
InChI Key |
FKYDHFPMCNCGLS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)S(=O)(=O)C4=CC=C(C=C4)F |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)S(=O)(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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